molecular formula C23H22FN3O4S B11210859 (Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B11210859
M. Wt: 455.5 g/mol
InChI Key: KSVAXUIERUPYLN-WTKPLQERSA-N
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Description

The compound (2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule that features a combination of fluorophenyl, thienopyrazole, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the thienopyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl halide reacts with the thienopyrazole intermediate.

    Attachment of the trimethoxyphenyl group: This is usually done via a coupling reaction, such as a Suzuki or Heck coupling, using a palladium catalyst.

    Formation of the enamide linkage: The final step involves the condensation of the intermediate with an appropriate amide or ester under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its electronic properties could be explored for use in organic semiconductors or photovoltaic cells.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which (2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE
  • (2Z)-N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE

Uniqueness

The presence of the fluorophenyl group in (2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C23H22FN3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

(Z)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H22FN3O4S/c1-29-19-10-14(11-20(30-2)22(19)31-3)4-9-21(28)25-23-17-12-32-13-18(17)26-27(23)16-7-5-15(24)6-8-16/h4-11H,12-13H2,1-3H3,(H,25,28)/b9-4-

InChI Key

KSVAXUIERUPYLN-WTKPLQERSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F

Origin of Product

United States

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